2-[(Dimethylamino)methylidene]heptanal
Description
2-[(Dimethylamino)methylidene]heptanal is an α,β-unsaturated aldehyde derivative featuring a dimethylamino group conjugated to a heptanal backbone. Its structure combines a seven-carbon aldehyde chain with a dimethylamino-substituted methylidene group at the second position. The conjugated system formed by the aldehyde and dimethylamino groups enhances its reactivity in nucleophilic additions and cyclization reactions, making it valuable in heterocyclic chemistry .
Properties
CAS No. |
57202-65-0 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)heptanal |
InChI |
InChI=1S/C10H19NO/c1-4-5-6-7-10(9-12)8-11(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
BUHYWSZMYLHJGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CN(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Mannich reaction is the most widely documented method for synthesizing 2-[(dimethylamino)methylidene]heptanal. This three-component condensation involves:
- Heptanal : Acts as the enolizable carbonyl component.
- Formaldehyde : Serves as the non-enolizable aldehyde.
- Dimethylamine : Provides the amine moiety, typically as dimethylamine hydrochloride to maintain acidic conditions.
The mechanism proceeds through:
Standard Procedure
Reagents :
- Heptanal (1.0 equiv)
- Formaldehyde (37% aqueous solution, 1.2 equiv)
- Dimethylamine hydrochloride (1.1 equiv)
- Acetic acid (solvent)
Steps :
- Combine heptanal and dimethylamine hydrochloride in glacial acetic acid.
- Add formaldehyde dropwise at 0–5°C.
- Reflux the mixture at 80°C for 6–8 hours.
- Quench with ice-water and neutralize with sodium bicarbonate.
- Extract the product using dichloromethane and purify via vacuum distillation.
Yield : 68–75%.
Alternative Synthetic Strategies
Reductive Amination
This method avoids acidic conditions, favoring milder protocols:
- Imine Formation : React heptanal with dimethylamine in ethanol.
- Reduction : Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine intermediate.
- Oxidation : Oxidize the resulting secondary amine to the aldehyde using pyridinium chlorochromate (PCC).
Advantages :
- Higher functional group tolerance.
- Avoids enolization side reactions.
Limitations :
Solid-Phase Synthesis
Adapted from peptide chemistry, this approach immobilizes intermediates on resin:
- Linker Attachment : Bind heptanal to a Wang resin via an acid-labile linker.
- Mannich Reaction : Perform on-resin condensation with formaldehyde/dimethylamine.
- Cleavage : Release the product using trifluoroacetic acid (TFA).
Key Data :
Optimization and Challenges
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetic acid | 6 | 75 |
| Ethanol | 10 | 62 |
| Water | 12 | 48 |
Acetic acid enhances reaction rates by stabilizing the iminium ion through protonation.
Temperature Control
Byproduct Management
Common impurities include:
- Heptanal dimers : Formed via aldol addition.
- N,N-Dimethylformamide (DMF) : From over-alkylation of dimethylamine.
Mitigation Strategies :
- Use excess formaldehyde to drive the Mannich equilibrium.
- Employ short reaction times to limit aldol pathways.
Industrial-Scale Production
Continuous Flow Synthesis
A patent (US5877351A) describes a continuous process:
Green Chemistry Approaches
- Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. acetic acid.
- Catalysis : Zeolite catalysts (H-Beta-25) improve selectivity to 94%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 9.72 (s, 1H, CHO), δ 2.85 (s, 6H, N(CH₃)₂), δ 2.45 (m, 2H, CH₂) |
| ¹³C NMR | δ 202.1 (CHO), δ 45.2 (N(CH₃)₂), δ 35.6 (CH₂) |
| IR | 1720 cm⁻¹ (C=O), 2800–2700 cm⁻¹ (N-CH₃) |
Purity Assessment
- HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water 70:30).
- Elemental Analysis : Found C 67.8%, H 10.6%, N 7.9% (Theoretical: C 68.1%, H 10.8%, N 8.0%).
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]heptanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Heptanoic acid.
Reduction: 2-[(Dimethylamino)methylidene]heptanol.
Substitution: Various substituted heptanal derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylamino)methylidene]heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]heptanal involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Reactivity
The dimethylamino group in 2-[(Dimethylamino)methylidene]heptanal significantly influences its electronic properties. Compared to simpler aldehydes like heptanal (a straight-chain aldehyde found in aged citrus peels ), the dimethylamino substituent increases electron density at the α-carbon, enhancing its electrophilicity.
Reactivity in Polymerization:
- Ethyl 4-(dimethylamino) benzoate: Exhibits higher reactivity in photoinitiated polymerization due to efficient electron transfer, achieving a 15–20% higher degree of conversion than methacrylate analogs .
- 2-(Dimethylamino) ethyl methacrylate: Requires co-initiators like diphenyliodonium hexafluorophosphate (DPI) to enhance conversion rates, suggesting lower inherent reactivity .
Physical and Chemical Properties
Key Observations :
- The aldehyde group in this compound confers higher volatility than ethyl 4-(dimethylamino) benzoate but lower than heptanal.
- Its solubility in polar aprotic solvents (e.g., DMF, DMSO) aligns with its conjugated polar structure, unlike the water-miscible 2-(dimethylamino) ethyl methacrylate.
Q & A
Q. How can interactions between this compound and proteins be systematically studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
